molecular formula C13H17ClN2O6 B14611563 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid CAS No. 58415-29-5

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid

Cat. No.: B14611563
CAS No.: 58415-29-5
M. Wt: 332.73 g/mol
InChI Key: UDMKRGUSSSZPSL-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid is a compound that combines a benzamide derivative with a perchloric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with perchloric acid to yield the final compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: 4-methoxybenzoic acid derivatives

    Reduction: 4-methoxy-N-(pyrrolidin-1-ylmethyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
  • 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

58415-29-5

Molecular Formula

C13H17ClN2O6

Molecular Weight

332.73 g/mol

IUPAC Name

4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid

InChI

InChI=1S/C13H16N2O2.ClHO4/c1-17-12-6-4-11(5-7-12)13(16)14-10-15-8-2-3-9-15;2-1(3,4)5/h4-7,10H,2-3,8-9H2,1H3;(H,2,3,4,5)

InChI Key

UDMKRGUSSSZPSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=CN2CCCC2.OCl(=O)(=O)=O

Origin of Product

United States

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